molecular formula C14H11N5OS B2673949 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide CAS No. 2034424-33-2

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2673949
CAS No.: 2034424-33-2
M. Wt: 297.34
InChI Key: MRNVAWZDGNODJE-UHFFFAOYSA-N
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Description

N-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates a pyrazine core substituted with a thiophene moiety, linked via a methylene bridge to a second pyrazine-2-carboxamide group. This molecular architecture is characteristic of scaffolds investigated for targeting protein kinases . Pyrazine-based small molecules have emerged as a significant class of kinase inhibitors, with several derivatives progressing into clinical trials due to their potent and selective activity . These inhibitors often function by competing with ATP, binding reversibly to the kinase active site through hydrogen bonding and hydrophobic interactions . Researchers value this compound for its potential in exploring signaling pathways implicated in oncology and immunological disorders. The presence of multiple nitrogen atoms in the pyrazine rings and the electron-deficient nature of the system contribute to its ability to engage with biological targets, making it a valuable template for structure-activity relationship (SAR) studies . As with all reagents of this nature, this compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS/c20-14(11-8-15-3-4-17-11)19-9-10-13(18-6-5-16-10)12-2-1-7-21-12/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNVAWZDGNODJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of titanium tetrachloride (TiCl₄) and pyridine, yielding 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide . This intermediate can then undergo a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products depend on the specific reactions. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while Suzuki coupling produces various aryl-substituted derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazine have shown IC50 values in the low micromolar range against nasopharyngeal carcinoma (NPC-TW01) and lung carcinoma (H661) cells. N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide is hypothesized to induce cell cycle arrest and apoptosis, thereby disrupting normal cellular division processes .

Table 1: Anticancer Activity of Similar Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound ANPC-TW010.6Induces apoptosis
Compound BH6611.5Cell cycle arrest
N-(thiophen...)Hep3BTBDTBD

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiophene and pyrazine derivatives have been documented to possess antibacterial and antifungal properties, which could be explored further with this compound through in vitro studies .

Electronic Properties

Due to its unique electronic structure, this compound may find applications in organic electronic devices. The combination of thiophene and pyrazine rings can enhance charge mobility, making it suitable for use in organic semiconductors or photovoltaic cells .

Nonlinear Optical Properties

Research into similar compounds has indicated their potential for nonlinear optical applications, which could be relevant for this compound as well. The study of its hyperpolarizability could lead to advancements in optical materials used in telecommunications or laser technology .

In Vitro Studies on Anticancer Activity

A notable study focused on the synthesis and biological evaluation of pyrazine derivatives demonstrated that certain compounds induced apoptosis in breast cancer cell lines (T47D and MDA-MB231). The findings suggest that the incorporation of thiophene enhances the anticancer activity of pyrazines, warranting further investigation into N-((3-(thiophen-2-yil)pyrazin-2-yil)methyl)pyrazine-2-carboxamide for similar effects .

Computational Studies on Electronic Properties

Computational modeling has been employed to predict the electronic properties of similar compounds, revealing insights into their potential as organic semiconductors. The calculated HOMO-LUMO energy gaps indicate favorable characteristics for electronic applications, suggesting that N-((3-(thiophen-2-yil)pyrazin-2-yil)methyl)pyrazine-2-carboxamide may exhibit comparable properties .

Mechanism of Action

The mechanism by which N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects . The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyrazine-Carboxamide Derivatives

Structural and Functional Group Variations

Thiophene-Substituted Analogs
  • 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehydes (): These compounds incorporate a thiophen-2-yl group linked to a pyrazole-carbaldehyde scaffold. The halogenated derivatives (e.g., 4-chlorophenyl-substituted) demonstrated superior antibacterial activity compared to non-halogenated analogs, suggesting electron-withdrawing groups enhance bioactivity .
  • Pyrimidine-Thiophene Hybrids (): Compounds like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine highlight the role of thiophene in modulating electronic properties and binding interactions in heterocyclic systems .
Alkylamino-Substituted Pyrazine-Carboxamides

details a series of 5-alkylamino-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides (e.g., compounds 1a–1e). Key findings:

Compound Substituent Yield (%) Melting Point (°C) Notable Activity
1a Propylamino 87 155–156 Antimycobacterial
1b Butylamino 90 141–142 Antimycobacterial
1c Pentylamino 98 128–129 Antimycobacterial
1d Hexylamino 92 148–149 Antimycobacterial
1e Heptylamino 76 148–149 Antimycobacterial

Longer alkyl chains (e.g., pentylamino in 1c) correlated with higher yields and lower melting points, suggesting improved solubility without compromising antimycobacterial efficacy .

Aromatic Substituent Effects
  • N-(Acetylphenyl)pyrazine-2-carboxamides (): Bromination of N-(4-acetylphenyl)pyrazine-2-carboxamide (2a ) yielded 4 (N-[4-(bromoacetyl)phenyl]pyrazine-2-carboxamide), which showed enhanced reactivity in subsequent condensations with aldehydes .
  • N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (): Substitution with bromine and methyl groups improved crystallinity and NMR signal resolution, aiding structural characterization .

Biological Activity

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that combines thiophene and pyrazine moieties, which are known for their diverse biological activities. This article delves into its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₁₃N₃OS. The compound features a carboxamide functional group that enhances its biological activity. The combination of thiophene and pyrazine rings contributes to its electronic properties, making it a candidate for various pharmacological applications.

Potential Therapeutic Applications

Research indicates that compounds containing thiophene and pyrazine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Some pyrazine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The presence of thiophene may contribute to anti-inflammatory properties, potentially useful in treating conditions like arthritis.
  • Antimicrobial Properties : Similar compounds have demonstrated activity against various pathogens, suggesting potential use in antimicrobial therapies.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Binding to active sites of specific enzymes, disrupting their function.
  • Receptor Modulation : Acting as agonists or antagonists at various receptors, influencing cellular signaling pathways.

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Formation of Pyrazine and Thiophene Rings : Utilizing condensation reactions to create the desired heterocycles.
  • Coupling Reactions : Linking the pyrazine and thiophene moieties through a methylene bridge.
  • Carboxamide Formation : Introducing the carboxamide group through acylation reactions.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

StudyFindings
Investigated the anticancer properties of pyrazine derivatives, highlighting their ability to induce apoptosis in cancer cells.
Explored HDAC inhibitory activity in related compounds, suggesting potential for use in cancer therapy.
Examined receptor interactions, indicating possible modulation of NMDA receptors relevant to neurological conditions.

Q & A

Q. What are the optimal synthetic routes for preparing N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide?

Synthesis typically involves condensation reactions between pyrazine carboxylic acid derivatives and amines, facilitated by coupling agents like triphenylphosphite. For example, analogous pyrazine carboxamides are synthesized via nitration of 3-hydroxypyrazine-2-carboxamide using potassium nitrate and sulfuric acid, followed by purification via column chromatography . Hofmann rearrangement of intermediates (e.g., converting cyano groups to amines) is also critical for introducing functional groups . Key steps include:

  • Reagent selection : High-purity reagents (e.g., 95–97% H₂SO₄) ensure reaction efficiency .
  • Temperature control : Reactions often proceed at low temperatures (−15°C to −20°C) to minimize side products .
  • Purification : Silica-based column chromatography with solvent gradients (e.g., CH₂Cl₂/MeOH) isolates the target compound .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, distinguishing rotamers (e.g., δ 2.67–8.60 ppm for N-methyl derivatives) .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 273.0 [M+H]⁺) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C=O⋯H–N interactions in pyrazine carboxamides) .
    Table 1 : Key Analytical Data for a Related Compound
ParameterValue
¹H NMR (CDCl₃)δ 2.67 (s, CH₃), 8.50 (d, Ar-H)
ESI-MS (m/z)273.0 [M+H]⁺
Crystallographic Space GroupP 1 (for analogous structures)

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrazine carboxamides?

Discrepancies in bioactivity (e.g., DNA binding vs. cytotoxicity) are addressed by:

  • Comparative structural studies : Modifying substituents (e.g., thiophene vs. pyridyl groups) alters steric/electronic effects and binding modes .
  • Dose-response assays : Quantifying IC₅₀ values under standardized conditions (e.g., fixed pH and temperature) minimizes variability .
  • Computational modeling : DFT calculations predict interaction energies with biological targets, guiding experimental validation .

Q. How does the compound interact with DNA or serum proteins like BSA?

Pyrazine carboxamide-metal complexes (e.g., Pd(II)) intercalate DNA via π-π stacking and coordinate to phosphate backbones, as shown by:

  • Fluorescence quenching : Stern-Volmer plots quantify binding constants (e.g., Kₐ ~10⁴ M⁻¹ for Pd complexes) .
  • Circular dichroism (CD) : DNA conformational changes (e.g., B-to-Z transitions) confirm intercalation .
  • Molecular docking : Predicts binding sites on BSA (e.g., Sudlow’s Site I) .

Q. What mechanistic insights exist into the compound’s coordination behavior with transition metals?

The carboxamide group acts as a bidentate ligand, coordinating via the carbonyl oxygen and amide nitrogen. For example:

  • Ru(II)/Mn(II) complexes : Stability constants (log β = 8.2–10.5) depend on pH and counterion effects .
  • Kinetic studies : Ligand substitution rates (k ≈ 1.5 × 10⁻³ s⁻¹) reveal lability influenced by metal electronegativity .
  • Spectrochemical series : Electronic spectra (d-d transitions) correlate with ligand field strength .

Q. Methodological Notes

  • Data synthesis : Cross-referenced peer-reviewed studies (e.g., Acta Crystallographica, Polyhedron) for reliability.
  • Advanced techniques : Emphasis on mechanistic and contradiction-resolution approaches aligns with research depth requirements.

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